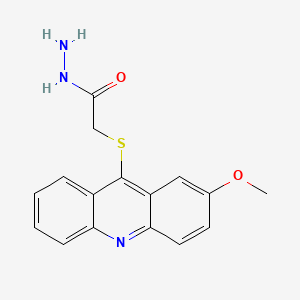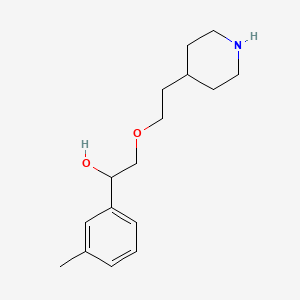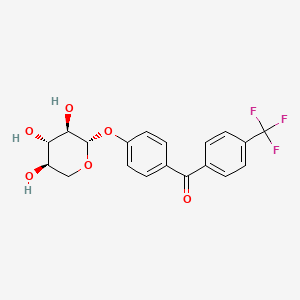
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features both trifluoromethyl and xylopyranosyloxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves multiple steps. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with 4-(beta-D-xylopyranosyloxy)benzaldehyde under specific conditions to form the desired methanone compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield .
化学反応の分析
Types of Reactions
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The xylopyranosyloxy group may facilitate binding to carbohydrate-recognizing proteins, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- (4-fluorophenyl)[4-(trifluoromethyl)phenyl]methanone
- (4-(trifluoromethyl)phenyl)methanol
- (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone
Uniqueness
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both trifluoromethyl and xylopyranosyloxy groups. This combination imparts distinct chemical properties, such as enhanced stability and specific biological interactions, making it valuable for various applications .
特性
CAS番号 |
83354-78-3 |
|---|---|
分子式 |
C19H17F3O6 |
分子量 |
398.3 g/mol |
IUPAC名 |
[4-(trifluoromethyl)phenyl]-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H17F3O6/c20-19(21,22)12-5-1-10(2-6-12)15(24)11-3-7-13(8-4-11)28-18-17(26)16(25)14(23)9-27-18/h1-8,14,16-18,23,25-26H,9H2/t14-,16+,17-,18+/m1/s1 |
InChIキー |
JGOYJYZVZGDLAZ-SPUZQDLCSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




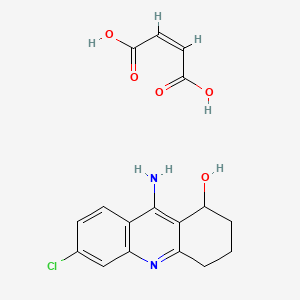
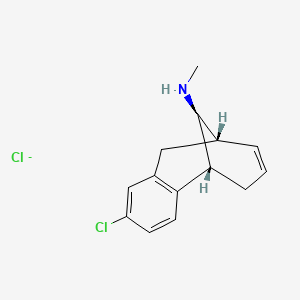

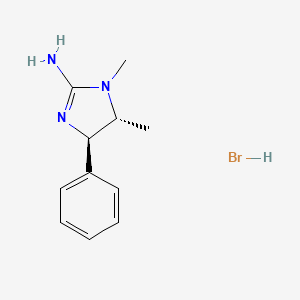
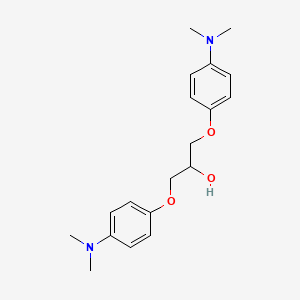


![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)
